REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([NH:12][NH:13][C:14]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[O:15])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)(Cl)(Cl)Cl.C(Cl)Cl>[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1[O:15][C:14]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[N:13][N:12]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
compound 7
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(=O)NNC(=O)C(=O)OCC
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the volatiles are removed in vacuo
|
Type
|
FILTRATION
|
Details
|
the resulting residue is filtered through silica
|
Type
|
CUSTOM
|
Details
|
After removing the volatiles in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by flash column chromatography over silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCC1=NN=C(O1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |